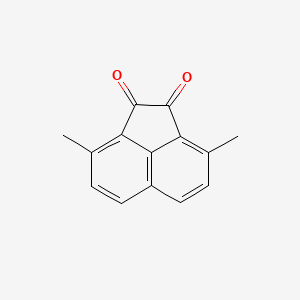

3,8-Dimethylacenaphthenequinone

説明

3,8-Dimethylacenaphthenequinone (3,8-DMAPQ) is an organic compound belonging to the acenaphthenequinone family of compounds. It is a yellow-orange crystalline solid with a melting point of 121°C and a boiling point of 308°C. 3,8-DMAPQ is insoluble in water and soluble in ethanol, acetone, ethyl acetate, and other organic solvents. It is a widely used reagent in organic synthesis and has been used in the synthesis of a variety of organic compounds, including drugs, dyes, and other materials.

科学的研究の応用

Organic Semiconductor Building Blocks

3,8-Dimethylacenaphthenequinone is used in the field of Materials Science as a building block for Organic Semiconductors . Organic semiconductors are used in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Small Molecule Semiconductor Building Blocks

This compound is also used as a building block for Small Molecule Semiconductors . Small molecule semiconductors are used in electronic devices such as thin-film transistors and solar cells.

Fluorinated Corannulenes Preparation

3,8-Dimethylacenaphthenequinone serves as a useful intermediate in the preparation of fluorinated corannulenes . Fluorinated corannulenes have potential applications in materials science and medicinal chemistry due to their unique electronic properties and biological activity.

Trifluoromethylated Corannulenes Preparation

Similarly, this compound is used in the synthesis of trifluoromethylated corannulenes . Trifluoromethylated compounds are of great interest in the field of medicinal chemistry due to their ability to modulate the physical, chemical, and biological properties of molecules.

Chemical Industry

In the chemical industry , 3,8-Dimethylacenaphthenequinone is used as a raw material for the synthesis of various other chemical compounds .

Research and Development

3,8-Dimethylacenaphthenequinone is used in research and development laboratories for the synthesis of new compounds and the development of new reactions .

作用機序

Target of Action

It is known to be a useful intermediate in the preparation of fluorinated and trifluoromethylated corannulenes .

Mode of Action

The mode of action of 3,8-Dimethylacenaphthenequinone involves a series of chemical reactions. For instance, it undergoes an aldol condensation with 3-pentanone under basic conditions . This reaction is part of a larger process that transforms planar polyarenes into curved fused-ring systems .

Biochemical Pathways

The transformation of planar aromatic molecules into π-extended non-planar structures is a challenging task. This process requires the natural trigonal planar geometry of the sp²-hybridised carbon atoms to become non-planar . The angle strain associated with this pyramidalization needs to be overcome in any viable synthesis . This necessitates the application of either high-energy reaction conditions or high-energy precursors .

Pharmacokinetics

Its physical properties such as melting point (2060 to 2100 °C) and predicted boiling point (4082±350 °C) and density (1310±006 g/cm³) have been reported .

Result of Action

The result of the action of 3,8-Dimethylacenaphthenequinone is the successful transformation of a planar polyarene into a curved geometry by creating new C-C bonds along the rim of the molecular structure . This is illustrated in a 20-minute synthesis of corannulene, a fragment of fullerene C60, in 66% yield through ball milling of planar tetrabromomethylfluoranthene precursor under ambient conditions .

Action Environment

The action of 3,8-Dimethylacenaphthenequinone is influenced by the environment in which the reactions take place. For instance, mechanochemical forces can successfully transform a planar polyarene into a curved geometry without requiring inert conditions or organic solvents . This method provides better yields within shorter reaction times and opens up a new reaction space for inducing curvature at a molecular level .

特性

IUPAC Name |

3,8-dimethylacenaphthylene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c1-7-3-5-9-6-4-8(2)11-12(9)10(7)13(15)14(11)16/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVJXPYFESLYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C=C1)C=CC(=C3C(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Dimethylacenaphthenequinone | |

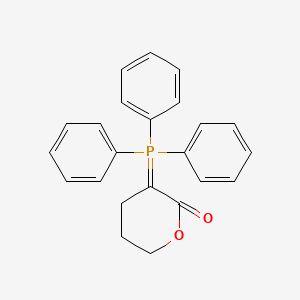

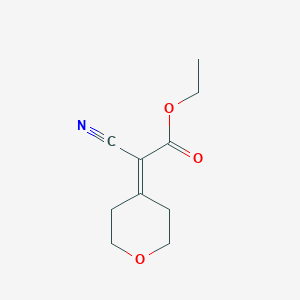

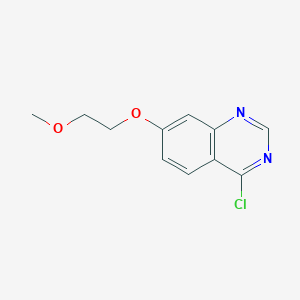

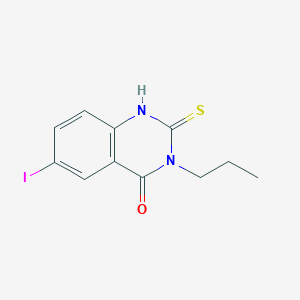

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside](/img/structure/B1640401.png)

![(2R,3S)-2-[tert-butoxycarbonyl-(methyl)-amino]-3-hydroxy-butanoic acid](/img/structure/B1640418.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1640424.png)

![6,7-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B1640429.png)

![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B1640457.png)